molecular formula C17H20ClN3O3S B14934135 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

Cat. No.: B14934135
M. Wt: 381.9 g/mol
InChI Key: SDPJVUJDHYANAN-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a dioxido-thiazinan moiety, along with a pyrrole-ethyl side chain. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a benzamide derivative, followed by the introduction of the dioxido-thiazinan moiety through a cyclization reaction. The final step involves the attachment of the pyrrole-ethyl side chain via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the dioxido-thiazinan moiety but lacks the pyrrole-ethyl side chain.

    N-[2-(1H-pyrrol-1-yl)ethyl]benzamide: This compound features the pyrrole-ethyl side chain but lacks the dioxido-thiazinan moiety.

Uniqueness

The combination of the chloro group, dioxido-thiazinan moiety, and pyrrole-ethyl side chain in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide makes it unique compared to its similar compounds. This unique structure may confer specific properties and activities that are not present in the related compounds.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(2-pyrrol-1-ylethyl)benzamide

InChI

InChI=1S/C17H20ClN3O3S/c18-15-6-5-14(17(22)19-7-11-20-8-1-2-9-20)13-16(15)21-10-3-4-12-25(21,23)24/h1-2,5-6,8-9,13H,3-4,7,10-12H2,(H,19,22)

InChI Key

SDPJVUJDHYANAN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCN3C=CC=C3)Cl

Origin of Product

United States

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